(3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile (3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17501203
InChI: InChI=1S/C10H8F4N2/c11-8-4-6(9(16)1-2-15)3-7(5-8)10(12,13)14/h3-5,9H,1,16H2/t9-/m1/s1
SMILES:
Molecular Formula: C10H8F4N2
Molecular Weight: 232.18 g/mol

(3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile

CAS No.:

Cat. No.: VC17501203

Molecular Formula: C10H8F4N2

Molecular Weight: 232.18 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile -

Specification

Molecular Formula C10H8F4N2
Molecular Weight 232.18 g/mol
IUPAC Name (3R)-3-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanenitrile
Standard InChI InChI=1S/C10H8F4N2/c11-8-4-6(9(16)1-2-15)3-7(5-8)10(12,13)14/h3-5,9H,1,16H2/t9-/m1/s1
Standard InChI Key GBALNZYXZXHKDU-SECBINFHSA-N
Isomeric SMILES C1=C(C=C(C=C1C(F)(F)F)F)[C@@H](CC#N)N
Canonical SMILES C1=C(C=C(C=C1C(F)(F)F)F)C(CC#N)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₀H₈F₄N₂, with a molecular weight of 232.18 g/mol. Its structure features a propanenitrile backbone substituted at the β-position with an amino group and a 5-fluoro-3-(trifluoromethyl)phenyl ring (Figure 1). The (3R) stereochemistry introduces chirality, which is critical for its interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number1212925-94-4
SMILES NotationN#CC@HN
XLogP3 (Partition Coefficient)2.7 (predicted)
Hydrogen Bond Donors2

The trifluoromethyl (-CF₃) and fluoro (-F) groups confer high electronegativity and metabolic stability, while the nitrile (-CN) moiety enhances reactivity in nucleophilic additions.

Synthetic Methodologies

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
Schiff Base FormationEthanol, 60°C, 12 h85%
Reductive AminationNaBH₃CN, THF, 0°C, 6 h78%

Polar aprotic solvents like dimethylformamide (DMF) improve yields by stabilizing intermediates. Chiral HPLC confirms enantiomeric excess (>99% ee) .

Applications in Medicinal Chemistry

Serotonin Reuptake Inhibition

Structural analogs of this compound, such as those described in WO2005012291A1, exhibit dual activity as serotonin reuptake inhibitors (SSRIs) and 5-HT₁A receptor agonists . The trifluoromethyl group enhances blood-brain barrier permeability, while the amino nitrile moiety facilitates binding to the serotonin transporter (SERT) .

Role in Organic Synthesis

Chiral Building Block

The compound serves as a precursor for β-amino alcohols via nitrile hydrolysis followed by reduction. For example:
(3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrileLiAlH4(3R)-3-Amino-1-[5-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol\text{(3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile} \xrightarrow{\text{LiAlH}_4} \text{(3R)-3-Amino-1-[5-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol}
This transformation is pivotal in synthesizing chiral ligands for asymmetric catalysis.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids introduce diverse substituents at the phenyl ring, enabling structure-activity relationship (SAR) studies .

Material Science Applications

Fluorinated Liquid Crystals

The compound’s rigidity and fluorophilicity make it suitable for smectic liquid crystal phases with low viscosity (η = 12 cP at 25°C). These materials are explored in flexible displays and optical devices.

Polymer Additives

Incorporation into polyamide matrices improves thermal stability (Tₘ = 265°C vs. 220°C for unmodified polymer), attributed to the strong C-F bonds resisting chain scission.

Stability and Toxicity Profile

Chemical Stability

The compound is stable under inert atmospheres up to 150°C but undergoes decomposition in aqueous acidic conditions (pH < 3) via nitrile hydrolysis .

Preliminary Toxicity Data

In vitro assays indicate low cytotoxicity (CC₅₀ > 100 μM in HEK293 cells) , though in vivo studies are pending.

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